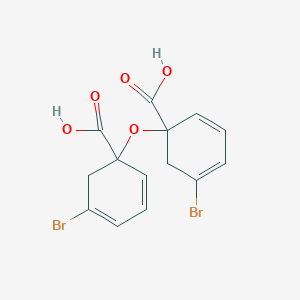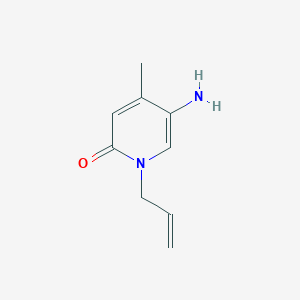
5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyridinone core, which is known for its biological activity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method starts with the condensation of 4-methyl-3-oxobutanoic acid with an appropriate amine to form an intermediate. This intermediate undergoes cyclization and subsequent functional group modifications to yield the target compound. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired scale, cost efficiency, and environmental considerations. Industrial processes often emphasize the use of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structure allows for interactions with biological macromolecules, potentially leading to therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. Research may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1,2-dihydropyridin-2-one: Lacks the amino and prop-2-EN-1-YL groups, resulting in different reactivity and applications.
5-Amino-1,2-dihydropyridin-2-one:
5-Amino-4-methyl-1,2-dihydropyridin-2-one: Lacks the prop-2-EN-1-YL group, which may influence its biological activity and synthetic utility.
Uniqueness
5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
5-amino-4-methyl-1-prop-2-enylpyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c1-3-4-11-6-8(10)7(2)5-9(11)12/h3,5-6H,1,4,10H2,2H3 |
Clave InChI |
QWPFMROYSLTDQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C=C1N)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



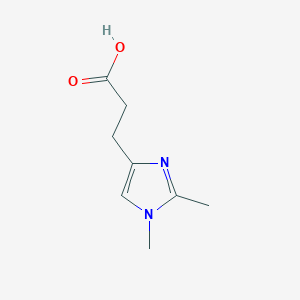


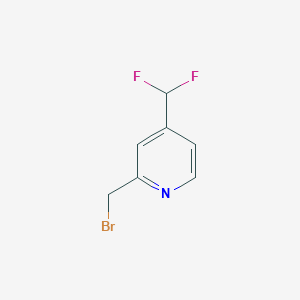
![2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol](/img/structure/B13078061.png)
![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
![4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078084.png)
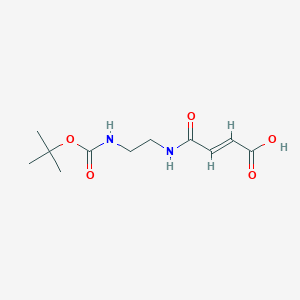
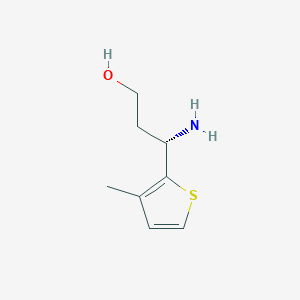
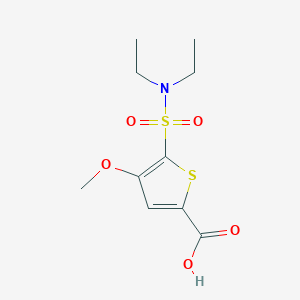
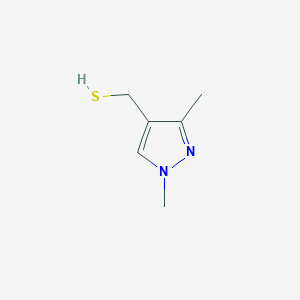
![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)
